molecular formula C16H11Cl2NO5 B3038672 (2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid CAS No. 885267-53-8

(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid

Cat. No. B3038672
CAS RN: 885267-53-8
M. Wt: 368.2 g/mol
InChI Key: LAMJOEWYKPPTAJ-ZZXKWVIFSA-N
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Description

The compound “(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid” is a complex organic molecule. It belongs to the class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code or SMILES string. For a similar compound “(2E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, the InChI code is "1S/C16H12Cl2O2/c1-20-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+" .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion . Unfortunately, specific physical and chemical properties for this compound were not found in the retrieved data.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Structural Investigation : The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations, revealing interactions like N H⋯O and O H⋯O, which stabilize its crystal structure (Venkatesan et al., 2016).
  • Spectroscopic Characterization : Its spectroscopic properties have been explored through techniques like FT-IR, UV-visible, and NMR, providing insights into its molecular structure and behavior (Sadgir et al., 2020).

Electrochemical and Corrosion Studies

  • Electrochemical Properties : Biphenyl based compounds including derivatives of this acid have been studied for their potential as corrosion inhibitors, showing effectiveness in protecting mild steel in acidic environments (Baskar et al., 2012).

Nonlinear Optical Properties

  • NLO Active Compounds : Studies on compounds structurally similar to this acid have shown significant nonlinear optical (NLO) activity, indicating potential applications in photonics and optoelectronics (Venkatesan et al., 2016).

Application in Synthesis and Drug Development

  • Synthesis of Biologically Active Compounds : Derivatives of this acid have been used as precursors in the synthesis of biologically active compounds, demonstrating their utility in medicinal chemistry (Rzymkowski & Piątek, 2016).

Fundamental Chemical Research

  • Molecular Conformational Analysis : Extensive research has been conducted to understand the molecular conformation, vibrational spectra, and hyperpolarizability of compounds similar to this acid, contributing to fundamental knowledge in chemistry (Mary et al., 2014).

Safety and Hazards

Safety and hazards related to a compound can be determined from its Material Safety Data Sheet (MSDS). For a similar compound “(2E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, the safety information includes hazard statements H302, H312, H332 and several precautionary statements .

properties

IUPAC Name

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5/c17-12-4-1-11(7-13(12)18)9-24-15-5-2-10(3-6-16(20)21)8-14(15)19(22)23/h1-8H,9H2,(H,20,21)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMJOEWYKPPTAJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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